5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride
Description
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-3-8-7-10-5-2-4-9(8)11-6-1;;/h1,3,6,10H,2,4-5,7H2;2*1H |
InChI Key |
ZAOCPPNTFCKRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Photolytic Cyclization of Quinoline Derivatives
- Starting Material: 8-Azidoquinoline derivatives (notably 8-azido-6-methoxyquinoline)
- Procedure:
- Subject the azidoquinoline to photolysis in the presence of alcohols (methanol or tert-butyl alcohol) and alkoxide ions (sodium or potassium alkoxide).
- The photolysis induces nitrogen gas release and ring expansion, forming the pyridoazepine core.
- Acid work-up (hydrochloric acid in methanol or tert-butyl alcohol) facilitates transetherification, leading to the formation of 7,9-dimethoxypyridoazepine derivatives.
- Key Conditions:
- UV irradiation under controlled temperature
- Use of alcohol-alkoxide mixtures as solvent systems
- Acidification during work-up to promote cyclization
- Photolysis of 8-azido-6-methoxyquinoline in sodium or potassium alkoxide with alcohols yields 9-methoxy-7-t-butoxy-5H-pyrido[3,2-c]azepine (yield ~25%) and minor isomers (e.g., 9-methoxy-pyridoazepin-7-one).
8-Azidoquinoline + UV light + alkoxide → 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine derivatives
Cyclization of o-Phenylenediamine Derivatives
- Starting Material: o-Phenylenediamine derivatives
- Procedure:
- Condensation with aromatic aldehydes or ketones to form chalcones or related intermediates.
- Cyclization occurs via refluxing with acids (hydrochloric acid) or bases (sodium hydroxide), leading to heterocyclic ring closure.
- Additional steps involve oxidation, hydrolysis, or methylation to refine the heterocycle into the pyridoazepine structure.
- Key Intermediates:
- Refluxing compounds such as 2-((2-amino phenyl) amino) methylene) malononitrile hydrochloride in ethanol yields cyclized benzo[ b]diazepine derivatives, which can be further transformed into pyrido[3,2-c]azepine.
o-Phenylenediamine + aldehyde/ketone → chalcone → cyclization → pyrido[3,2-c]azepine
Cyclization of 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives
- Starting Material: 2-(Imidazolidin-2-ylideneamino) aniline derivatives
- Procedure:
- Reaction with aldehydes to form imidazolidine intermediates.
- Oxidation with 2,3-dichloro-5,6-dicyano-1,2-benzoquinone (DDQ) induces ring contraction, forming benzimidazoles.
- Alternatively, reaction with carbonyldiimidazole (CDI) facilitates formation of heterocyclic ketones, which cyclize into pyridoazepines upon heating.
- Key Conditions:
- Reflux in suitable solvents (e.g., DMSO, methanol)
- Oxidative conditions for ring contraction
- These routes have successfully yielded 1,3,5-triazepine derivatives with the pyridoazepine core, demonstrating versatility in heterocycle formation.
Imidazolidine derivative + aldehyde → cyclization + oxidation → pyridoazepine
Other Synthetic Approaches
From Pyridine N-Oxides and Imidazole Derivatives:
These involve oxidation and cyclization steps to generate the pyridoazepine core, often through N-oxidation followed by intramolecular cyclization under acidic or basic conditions.From Thiazole Derivatives:
Cyclization of benzo[ d]thiazol-2-amine derivatives with o-phenylenediamine or related compounds, followed by acylation and cyclization, can lead to pyrido[3,2-c]azepine structures, especially when employing Ullmann reactions or similar coupling strategies.
Summary of Key Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|---|
| Photolysis of azidoquinoline | 8-Azidoquinoline derivatives | Alkoxide, alcohols, UV light | UV irradiation, acid work-up | 25–42% | Produces isomeric mixtures; requires photolysis setup |
| Cyclization of o-phenylenediamines | o-Phenylenediamine derivatives | Aldehydes, acids/bases | Reflux, acid/base catalysis | 50–70% | Versatile; allows functional group modifications |
| Cyclization of imidazolidine derivatives | 2-(Imidazolidin-2-ylideneamino) aniline | Aldehydes, oxidants (DDQ) | Reflux, oxidation | 40–60% | Suitable for heterocycle diversification |
| From thiazole derivatives | Benzo[ d]thiazol-2-amine derivatives | Ullmann coupling, acylation | Heating, cyclization | Variable | Access to substituted derivatives |
Notes and Considerations
- Selectivity: Photolytic methods often produce isomeric mixtures; purification via chromatography is essential.
- Functional Group Compatibility: Reactions involving aldehydes and amines are sensitive to substituents; protecting groups may be necessary.
- Yield Optimization: Reflux conditions, solvent choice, and reaction time significantly influence yields.
- Safety: Photolysis and handling of azides require proper safety protocols due to their explosive nature.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azepine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Derivatives
5H,6H,7H,8H,9H-Pyrido[2,3-d]azepine-2-carbonitrile Dihydrochloride
This isomer differs in the position of the pyridine-azepine fusion ([2,3-d] vs. [3,2-c]), leading to distinct electronic and steric properties. It has a molecular formula of C₁₀H₁₂ClN₃ and a molar mass of 209.68 g/mol . The carbonitrile group at position 2 enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate for further derivatization.
6,7-Dihydro-5H-Pyrido[2,3-c]pyridazine Derivatives
These compounds, disclosed in a 2024 patent, replace the azepine ring with a pyridazine moiety. They exhibit potent Bcl-xL inhibition but differ in ring saturation and nitrogen positioning, which reduces conformational flexibility compared to the target compound .
| Property | 5H,6H,7H,8H,9H-Pyrido[3,2-c]azepine Dihydrochloride | Pyrido[2,3-d]azepine-2-carbonitrile Dihydrochloride | 6,7-Dihydro-5H-Pyrido[2,3-c]pyridazine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄Cl₂N₂ (assumed) | C₁₀H₁₂ClN₃ | Varies (e.g., C₁₃H₁₄N₄O) |
| Key Functional Groups | Dihydrochloride salts | Carbonitrile, dihydrochloride | Pyridazine, alkyl substituents |
| Therapeutic Target | Bcl-xL protein | Not explicitly reported | Bcl-xL protein |
| Bioactivity | Pro-apoptotic agent | Intermediate for synthesis | Anti-cancer |
Pharmacological Comparisons
1-Ethoxymethyl-5-methyl-9-phenyl-tetrahydrodiazepinedione
This pyrimido[4,5-b][1,4]diazepine derivative exhibits hydrogen-bonding networks (N–H···O and C–H···O) that stabilize its crystal structure. Unlike the target compound, it demonstrates dual activity as an HIV-1 reverse transcriptase inhibitor and receptor tyrosine kinase inhibitor, suggesting broader therapeutic utility .
Thieno-tetrahydropyridine Derivatives
Synthesized as ADP receptor antagonists, these compounds (e.g., compound C1 ) show superior antiplatelet activity to clopidogrel analogs. Their sulfur-containing thiophene ring contrasts with the nitrogen-rich framework of pyridoazepines, highlighting divergent structure-activity relationships .
Key Research Findings
- Cancer Therapy : The target compound’s Bcl-xL inhibition mechanism is shared with structurally distinct diazepine derivatives, but its [3,2-c] fusion confers unique binding affinity to hydrophobic pockets in protein targets .
- Solubility and Bioavailability : The dihydrochloride salt form improves aqueous solubility compared to neutral analogs like pyrido[2,3-d]azepine-2-carbonitrile, which may require prodrug strategies for therapeutic use .
- Synthetic Challenges : Positional isomerism ([3,2-c] vs. [2,3-d]) necessitates precise control during ring-forming steps to avoid undesired byproducts, as seen in pyridine derivative syntheses .
Biological Activity
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure comprising a pyridine ring fused to an azepine ring. The presence of the dihydrochloride salt enhances its solubility and reactivity, making it an interesting candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include modulation of signaling cascades related to cell growth and survival.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Binding : It can bind to receptors that regulate cellular functions, altering their activity and leading to diverse biological effects.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 25 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
Cancer Cell Line Study
In another investigation focusing on cancer therapeutics, the compound was tested on various human cancer cell lines (e.g., MCF-7 breast cancer cells). It exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is crucial:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine | Antimicrobial | 25 |
| 5H,6H,7H-pyrido[4,3-c]azepine | Anticancer | 20 |
| 6-Hydroxy-5-methylpyridin-2(1H)-one | Antioxidant | 30 |
Q & A
Q. What are the established synthetic routes for 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride?
The compound is synthesized via cyclization of precursor molecules under controlled conditions. Key steps include:
- Ring closure : Using reagents like POCl₃ or polyphosphoric acid to form the azepine core.
- Salt formation : Reacting the free base with HCl to yield the dihydrochloride salt. Optimization of solvent (e.g., dichloromethane or ethanol), temperature (60–100°C), and reaction time (6–24 hours) is critical for yield and purity .
| Variable | Impact on Synthesis |
|---|---|
| Solvent polarity | Higher polarity improves cyclization efficiency |
| Temperature | Elevated temperatures reduce reaction time but may increase side products |
| HCl stoichiometry | Excess HCl ensures complete salt formation |
Q. What analytical techniques are recommended for structural characterization?
Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the azepine ring and substituent positions.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Chloride identification : USP methods for dihydrochloride confirmation (e.g., silver nitrate precipitation) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How is purity assessed for this compound in research settings?
Purity is validated using:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm). USP guidelines recommend a resolution ≥1.5 between the compound and impurities .
- Titrimetry : Quantifying chloride content via argentometric titration .
- Thermogravimetric analysis (TGA) : To assess hydrate content and thermal stability .
Advanced Research Questions
Q. How can factorial design optimize synthesis yield and purity?
Apply a 2³ factorial design to evaluate three variables:
- Temperature (low vs. high), solvent (polar vs. nonpolar), and catalyst loading (low vs. high). Analyze main effects and interactions using ANOVA. For example, higher temperatures may improve cyclization but reduce purity due to degradation. Response surface methodology (RSM) can identify optimal conditions .
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | Dichloromethane/Ethanol | Ethanol |
| Catalyst | 0.5–2.0 eq | 1.2 eq |
Q. How to resolve contradictions in reported pharmacological data (e.g., neuroprotection vs. cytotoxicity)?
Contradictions may arise from:
- Dosage-dependent effects : Conduct dose-response studies (0.1–100 µM) in neuronal cell lines.
- Assay variability : Validate findings using orthogonal assays (e.g., MTT, LDH release, caspase-3 activation).
- Impurity interference : Re-test the compound after rigorous purification (HPLC >99%) .
Q. What experimental models are suitable for in vivo neuroprotection studies?
- Rodent models : Use middle cerebral artery occlusion (MCAO) in mice to mimic ischemic stroke. Administer the compound intravenously (1–10 mg/kg) and measure infarct volume via MRI.
- Behavioral assays : Morris water maze for cognitive function assessment post-treatment.
- Biomarker analysis : Quantify GFAP (astrocytosis) and BDNF (neurotrophic activity) in serum .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substituted azepine rings (e.g., methyl or fluoro groups at position 6).
- Side-chain variations : Replace the dihydrochloride salt with other counterions (e.g., sulfate or citrate) to assess solubility impacts.
- Biological testing : Compare IC₅₀ values in CCR2 antagonism assays (critical for neuroinflammation studies) .
| Analog | Modification | CCR2 IC₅₀ (nM) |
|---|---|---|
| Parent compound | None | 50 |
| 6-Methyl | Methyl at position 6 | 35 |
| 6-Fluoro | Fluoro at position 6 | 120 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
